N-Boc-N'-(mPEG24)-L-Lysine-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

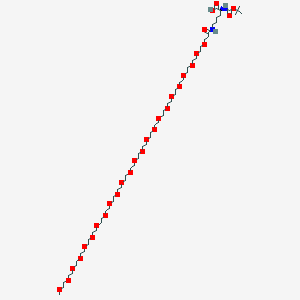

N-tert-Butyloxycarbonyl-N’-(methoxy polyethylene glycol 24)-L-Lysine-OH is a compound that combines the protective group tert-butyloxycarbonyl (Boc) with methoxy polyethylene glycol (mPEG) and the amino acid L-Lysine. This compound is often used in peptide synthesis and drug delivery systems due to its unique properties, including solubility and stability.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-Butyloxycarbonyl-N’-(methoxy polyethylene glycol 24)-L-Lysine-OH typically involves the following steps:

Protection of the Amino Group: The amino group of L-Lysine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

N-tert-Butyloxycarbonyl-N’-(methoxy polyethylene glycol 24)-L-Lysine-OH undergoes several types of chemical reactions:

Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.

Amidation: The compound can react with carboxylic acids or acid chlorides to form amides.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.

Amidation: Carboxylic acids or acid chlorides in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).

Major Products

Deprotection: Free amine derivative of L-Lysine.

Amidation: Amide derivatives depending on the carboxylic acid or acid chloride used.

Wissenschaftliche Forschungsanwendungen

Bioconjugation and Drug Delivery

N-Boc-N'-(mPEG24)-L-Lysine-OH serves as an effective linker in bioconjugation processes. The amine group on the lysine residue allows for the attachment of various biomolecules, including proteins, peptides, and nucleic acids. The PEG moiety enhances solubility and biocompatibility, making it suitable for drug delivery systems.

- Case Study: Antibody-Drug Conjugates (ADCs)

- Researchers have utilized this compound to develop ADCs that target specific cancer cells while minimizing systemic toxicity. The PEG component improves circulation time in the bloodstream, enhancing therapeutic efficacy.

In biomedical applications, this compound has been explored for its role in developing targeted therapies and diagnostic tools.

- Case Study: Imaging Agents

- A study demonstrated that conjugating this compound with imaging agents resulted in improved specificity for tumor cells in magnetic resonance imaging (MRI). The PEGylation reduced non-specific binding to healthy tissues, enhancing imaging contrast.

Gene Delivery Systems

The compound's ability to form stable complexes with nucleic acids makes it a candidate for gene delivery applications. The amine group facilitates electrostatic interactions with negatively charged DNA or RNA molecules.

- Research Findings:

- In vitro studies showed that this compound significantly increased transfection efficiency compared to traditional cationic polymers. This was attributed to its enhanced cellular uptake and reduced cytotoxicity.

Material Science Applications

The incorporation of this compound into polymeric materials has been investigated for creating hydrogels with tunable properties.

- Case Study: Hydrogel Formation

- Research indicated that hydrogels synthesized using this compound exhibited improved mechanical strength and biocompatibility, making them suitable for tissue engineering applications.

Wirkmechanismus

The mechanism of action of N-tert-Butyloxycarbonyl-N’-(methoxy polyethylene glycol 24)-L-Lysine-OH involves:

Protection and Deprotection: The Boc group protects the amino group during synthesis and can be removed under acidic conditions to reveal the free amine.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-tert-Butyloxycarbonyl-L-Lysine: Similar in structure but lacks the mPEG moiety.

N-tert-Butyloxycarbonyl-N’-(methoxy polyethylene glycol 12)-L-Lysine: Similar but with a shorter mPEG chain.

Uniqueness

N-tert-Butyloxycarbonyl-N’-(methoxy polyethylene glycol 24)-L-Lysine-OH is unique due to its longer mPEG chain, which provides enhanced solubility and biocompatibility compared to shorter mPEG derivatives .

Eigenschaften

IUPAC Name |

(2S)-6-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C61H120N2O29/c1-61(2,3)92-60(67)63-57(59(65)66)7-5-6-9-62-58(64)8-10-69-13-14-71-17-18-73-21-22-75-25-26-77-29-30-79-33-34-81-37-38-83-41-42-85-45-46-87-49-50-89-53-54-91-56-55-90-52-51-88-48-47-86-44-43-84-40-39-82-36-35-80-32-31-78-28-27-76-24-23-74-20-19-72-16-15-70-12-11-68-4/h57H,5-56H2,1-4H3,(H,62,64)(H,63,67)(H,65,66)/t57-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGKYSHPOTCOWIY-SMWREMLRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C61H120N2O29 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1345.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.